IBUPRED

Topical Anti-inflammatory Prodrug Croton Oil Ear Edema

IBUPRED is a covalent prednisolone-ibuprofen mutual prodrug designed to deliver dual pharmacological action while reducing the gastrointestinal toxicity typical of co-administered NSAIDs and glucocorticoids. Unlike simple mixtures, this single molecular entity acts as a potent lipoxygenase inhibitor—a mechanism absent in either parent compound. In preclinical models, IBUPRED demonstrates a quantifiably higher glucocorticoid receptor binding affinity (IC50 133 nM) and a superior local-to-systemic activity ratio versus prednisolone, making it the definitive choice for dermatological inflammation research, targeted drug delivery studies, and GR-focused SAR screening where conventional tools fall short.

Molecular Formula C34H44O6
Molecular Weight 548.716
CAS No. 124235-67-2
Cat. No. B1141919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBUPRED
CAS124235-67-2
SynonymsIBUPRED
Molecular FormulaC34H44O6
Molecular Weight548.716
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IBUPRED (124235-67-2): A Covalent Prednisolone-Ibuprofen Conjugate with Distinct Pharmacological Differentiation


IBUPRED (CAS 124235-67-2) is a covalent ester conjugate of the glucocorticoid prednisolone and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen [1]. Synthesized by coupling the 21-hydroxy moiety of prednisolone to the carboxylic acid group of ibuprofen, this mutual prodrug is designed to leverage dual pharmacological mechanisms while mitigating the systemic toxicities inherent to both parent compound classes [1]. The compound exhibits potent lipoxygenase inhibition and, to a lesser extent, cyclooxygenase inhibition, positioning it as a unique research tool for investigating integrated inflammatory pathways [2].

Why Simple Mixtures or In-Class Analogs Cannot Substitute for IBUPRED in Targeted Research


Simple co-administration of ibuprofen and prednisolone increases the risk of gastrointestinal bleeding [1], whereas IBUPRED's covalent conjugation fundamentally alters its physicochemical and pharmacological profile. As a single molecular entity, IBUPRED exhibits a unique mechanism of action as a potent lipoxygenase inhibitor [2]—a property not observed with the individual parent drugs. This prodrug design enables targeted delivery and distinct pharmacodynamics, including superior local anti-inflammatory activity and a higher local-to-systemic activity ratio compared to prednisolone [3], making it irreplaceable for studies requiring these precise attributes.

Quantitative Comparative Evidence: IBUPRED vs. Prednisolone and Parent Drugs


Superior Topical Anti-inflammatory Potency vs. Prednisolone in the Croton Oil-Induced Ear Edema Model

IBUPRED demonstrates significantly greater local and topical anti-inflammatory activity compared to its parent glucocorticoid, prednisolone [1]. In the croton oil-induced ear edema assay in male Sprague-Dawley rats, the conjugates, including IBUPRED, exhibited enhanced potency [1].

Topical Anti-inflammatory Prodrug Croton Oil Ear Edema Glucocorticoid

Elimination of Systemic Glucocorticoid Side Effects at Equipotent Doses vs. Prednisolone and Prednisolone Acetate

A critical differentiation is the absence of untoward systemic effects with IBUPRED. In a subacute ear edema bioassay, IBUPRED displayed no discernible untoward systemic effects, unlike prednisolone and prednisolone acetate, which elicited significant adverse systemic effects at equipotent doses [1].

Systemic Toxicity Glucocorticoid Subacute Ear Edema Safety Profile

Enhanced Binding Affinity for the Glucocorticoid Receptor vs. Prednisolone

IBUPRED demonstrates a superior binding affinity for the glucocorticoid receptor compared to prednisolone. The IC50 for displacement of (3H)-dexamethasone from a rat hepatic glucocorticoid receptor preparation was 133 nM for IBUPRED, compared to 158 nM for prednisolone [1].

Receptor Binding Glucocorticoid Receptor IC50 Affinity

Increased Induction of Hepatic Tyrosine Aminotransferase (TAT) vs. Prednisolone

In acute in vivo studies, IBUPRED is a more effective inducer of hepatic enzymes linked to glucocorticoid activity. When equal amounts (5 mg/kg) were administered intraperitoneally, IBUPRED was a more effective inducer of rat hepatic tyrosine aminotransferase (TAT) and tryptophan oxygenase (TO) activities than prednisolone [1].

Hepatic Enzyme Induction Tyrosine Aminotransferase Glucocorticoid Response In Vivo

Lipoxygenase Inhibition: A Unique Mechanism of Action Absent in Parent Drugs

IBUPRED is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This mechanism is distinct from that of its parent compounds; ibuprofen is primarily a cyclooxygenase (COX) inhibitor, while prednisolone is a glucocorticoid receptor agonist. The conjugate also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].

Lipoxygenase Inhibitor Arachidonic Acid Metabolism Mechanism of Action

Optimal Application Scenarios for IBUPRED Based on Quantitative Evidence


Investigations into Topical Anti-Inflammatory Therapies Requiring Minimized Systemic Exposure

IBUPRED is ideal for preclinical research focused on dermatological inflammation or localized drug delivery, where potent anti-inflammatory activity is needed without the risk of systemic glucocorticoid side effects. Its demonstrated superiority over prednisolone in topical models [1] and its favorable local-to-systemic activity ratio make it a preferred tool for developing safer topical formulations.

Mechanistic Studies on the Lipoxygenase Pathway in Inflammatory Models

Given its unique classification as a potent lipoxygenase inhibitor [1], IBUPRED serves as a specific chemical probe to dissect the role of the lipoxygenase pathway in complex inflammatory cascades, providing insights that cannot be obtained using classical COX inhibitors or glucocorticoids.

Comparative Pharmacology Research on Glucocorticoid Receptor Ligands

Researchers investigating structure-activity relationships (SAR) at the glucocorticoid receptor can utilize IBUPRED due to its quantifiably higher binding affinity (IC50 133 nM) and enhanced functional induction of hepatic enzymes compared to prednisolone [1]. This makes it a valuable benchmark compound for screening novel glucocorticoid receptor modulators.

Formulation Development for Targeted Anti-Inflammatory Drug Delivery

Pharmaceutical scientists developing novel drug delivery systems, such as nanoparticles or topical gels, can leverage IBUPRED's prodrug nature and distinct lipophilicity to explore targeted, sustained, or localized release profiles. Its differentiated pharmacokinetic and pharmacodynamic properties support its use as a model compound for advanced formulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IBUPRED

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.